molecular formula C13H16O10 B084902 6-O-Galloylglucose CAS No. 13186-19-1

6-O-Galloylglucose

Cat. No.: B084902
CAS No.: 13186-19-1
M. Wt: 332.26 g/mol
InChI Key: SMZJCCHIPATQCN-LUTQBAROSA-N
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Description

6-O-Galloylglucose is a naturally occurring compound classified as a gallotannin. It is a hydrolyzable tannin found in various plants and herbs. The compound consists of a glucose molecule esterified with a gallic acid moiety at the 6th position. It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Scientific Research Applications

6-O-Galloylglucose has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthesis of 6-O-Galloylglucose involves the esterification of gallic acid with glucose. The primary pathway starts with the formation of 1-O-galloyl-β-D-glucose (β-glucogallin) via the esterification of gallic acid and activated UDP-glucose. This compound serves as the main acyl donor in the formation of other higher galloylated glucoses .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from plant sources rich in gallotannins. The extraction process may include solvent extraction, followed by purification using chromatographic techniques. Enzymatic methods are also employed to enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 6-O-Galloylglucose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 6-O-Galloylglucose involves multiple molecular targets and pathways:

Comparison with Similar Compounds

6-O-Galloylglucose is unique among gallotannins due to its specific esterification at the 6th position of glucose. Similar compounds include:

These compounds share similar biological activities but differ in their degree of galloylation and specific biological effects.

Properties

IUPAC Name

[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O10/c14-3-8(17)11(20)12(21)9(18)4-23-13(22)5-1-6(15)10(19)7(16)2-5/h1-3,8-9,11-12,15-21H,4H2/t8-,9+,11+,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZJCCHIPATQCN-LUTQBAROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OCC(C(C(C(C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30927372
Record name 6-O-(3,4,5-Trihydroxybenzoyl)hexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30927372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13186-19-1
Record name 6-O-Galloyl-D-glucose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13186-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-O-Galloylglucose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013186191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-O-(3,4,5-Trihydroxybenzoyl)hexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30927372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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